Product packaging for Dysprosium(3+) perchlorate(Cat. No.:CAS No. 14017-53-9)

Dysprosium(3+) perchlorate

Cat. No.: B084396
CAS No.: 14017-53-9
M. Wt: 460.85 g/mol
InChI Key: QNDHOIIJUAAORW-UHFFFAOYSA-K
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Description

Significance of Dysprosium(III) in Contemporary Scientific Disciplines

Dysprosium (Dy), a rare earth element, possesses a high magnetic moment and a unique electronic configuration, making its trivalent ion, Dy(III), a subject of intense scientific scrutiny. samaterials.comacs.org These intrinsic properties are pivotal in the design of high-performance materials with tailored magnetic and luminescent characteristics. acs.orgmdpi.com In the realm of magnetism, dysprosium(III) is a key ingredient in the fabrication of single-molecule magnets (SMMs), which are at the forefront of research into high-density data storage and quantum computing. acs.orgresearchgate.net The large magnetic anisotropy of the Dy(III) ion is crucial for achieving the high energy barrier required for magnetic relaxation in these molecular-scale magnets. acs.org

Furthermore, the characteristic luminescence of dysprosium(III) complexes makes them valuable in the development of optical materials. mdpi.comresearchgate.net The emission spectra of Dy(III) compounds often display distinct bands, which are being explored for applications in lighting and as luminescent probes. researchgate.netiucr.org The precise nature of these emissions is sensitive to the coordination environment of the Dy(III) ion, a facet that researchers exploit to fine-tune the optical properties of materials. mdpi.com

Overview of Dysprosium(3+) Perchlorate (B79767) as a Precursor and Model System

Dysprosium(3+) perchlorate, with the chemical formula Dy(ClO₄)₃, serves as a versatile and important starting material, or precursor, in the synthesis of various dysprosium-containing materials. chemicalbook.comscbt.comontosight.ai Its utility stems from the perchlorate anion (ClO₄⁻), which is generally considered to be weakly coordinating. This characteristic allows for the relatively straightforward substitution of the perchlorate ions by other ligands, providing access to a wide array of novel dysprosium complexes with diverse structures and functionalities.

The compound is often used in its hydrated form, Dysprosium(III) perchlorate hexahydrate, and is commercially available as an aqueous solution. chemicalbook.comthermofisher.comstrem.com Researchers utilize these solutions to introduce the Dy(III) ion into different chemical systems. For instance, it has been employed in the synthesis of complex coordination polymers and metal-organic frameworks (MOFs). iucr.orgnanochemres.org In these structures, the dysprosium ions are linked by organic ligands to create extended networks with potential applications in areas such as catalysis and gas storage. nanochemres.org

As a model system, this compound solutions are instrumental in fundamental studies of lanthanide chemistry. For example, investigations into the hydrolysis of the Dy(III) ion in perchlorate media provide crucial data on the formation of various hydroxo complexes. researchgate.net Such studies are essential for understanding the behavior of dysprosium in aqueous environments and for developing predictive models of its thermodynamic properties. acs.orgnih.gov

Scope and Objectives of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is multifaceted, with several key objectives driving the research. A primary goal is to synthesize and characterize new dysprosium-based materials with enhanced magnetic and luminescent properties. This involves the strategic design of ligands that can control the coordination geometry around the Dy(III) ion, thereby influencing its magnetic anisotropy and emission characteristics.

Another significant area of research focuses on the fundamental understanding of the structure-property relationships in dysprosium complexes derived from this compound. By systematically varying the ligands and reaction conditions, scientists aim to elucidate how the local coordination environment affects the macroscopic properties of the resulting materials. This knowledge is critical for the rational design of materials with specific functionalities.

Furthermore, there is a growing interest in utilizing this compound as a precursor for the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles and other nanostructured materials. nanochemres.org The thermal decomposition of dysprosium-containing coordination compounds, often prepared using a perchlorate salt, can provide a route to these materials with controlled morphology and size. dtic.milrsc.orgdtic.milrsc.org

Finally, the study of this compound in solution provides valuable insights into the behavior of lanthanide ions in various solvents. researchgate.net This research is not only of fundamental importance but also has practical implications for areas such as solvent extraction and the development of new analytical techniques.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula Dy(ClO₄)₃ scbt.comnih.govchemicalbook.com
Molecular Weight 460.85 g/mol chemicalbook.comnih.govchemicalbook.com
CAS Number 14692-17-2 chemicalbook.comstrem.comnih.gov
Alternate CAS Number 14017-53-9 nih.govchemicalbook.com
Appearance Colorless liquid (in aqueous solution) strem.com

Interactive Data Table: Crystallographic Data for a Dysprosium(III) Perchlorate Complex

The following table presents crystallographic data for a heterometallic complex synthesized using this compound, highlighting the coordination environment of the dysprosium ion.

ParameterValueReference
Compound {[AgDy(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄}n iucr.org
Crystal System Monoclinic iucr.org
Space Group P 21 /c iucr.org
a (Å) 16.1682 (15) iucr.org
b (Å) 15.1020 (14) iucr.org
c (Å) Not specified
Dy(III) Coordination Number 8 iucr.org
Dy-O bond distances (Å) 2.297 (3) - 2.484 (3) iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3DyO12 B084396 Dysprosium(3+) perchlorate CAS No. 14017-53-9

Properties

IUPAC Name

dysprosium(3+);triperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDHOIIJUAAORW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3DyO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14017-53-9
Record name Dysprosium(3+) perchlorate
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Record name Dysprosium(3+) perchlorate
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Synthetic Methodologies and Structural Elucidation of Dysprosium 3+ Perchlorate Complexes

Structural Characterization of Dysprosium(III) Perchlorate (B79767) Coordination Environments

Spectroscopic Probes for Molecular Structure and Bonding in Dysprosium(III) Perchlorate Systems

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Interactions and Coordination Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for elucidating the coordination environment of the dysprosium(III) ion and the nature of ligand interactions.

In dysprosium(3+) perchlorate complexes, FT-IR spectroscopy reveals key information about the bonding between the metal ion and the surrounding ligands. For instance, in complexes containing organic ligands, shifts in the characteristic vibrational frequencies of the ligand upon coordination to the Dy(III) ion can confirm the formation of the complex. For example, in complexes with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfpd) and other neutral ligands, the coordination of the Dy(III) ion to the carbonyl oxygen of hfpd and to nitrogen or oxygen atoms of the neutral ligands is confirmed by changes in the IR spectrum. rsc.org Specifically, low-intensity peaks in the range of 425–428 cm⁻¹ are associated with Dy-O vibrational modes, while peaks around 546 cm⁻¹ are attributed to Dy-N coordination. rsc.org The absence of a broad vibrational band between 3200 and 3600 cm⁻¹ can indicate the absence of coordinated water molecules. rsc.org

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the entire complex, including the perchlorate anion. In aqueous solutions of dysprosium perchlorate, Raman spectra have been used to identify the totally symmetric stretching mode (ν₁) of the Dy-O bond in the octaaqua ion, [Dy(H₂O)₈]³⁺. semanticscholar.org This mode appears as a broad, polarized band, and its position provides insight into the strength of the metal-water bond. semanticscholar.org The perchlorate anion itself exhibits characteristic Raman bands, such as the deformation modes at 461 cm⁻¹ and 629 cm⁻¹, which can be used as internal standards. mdpi.com

The table below summarizes typical vibrational frequencies observed in this compound complexes and their assignments.

Vibrational ModeFrequency Range (cm⁻¹)TechniqueAssignment
Dy-O stretch425-428FT-IRCoordination of oxygen-donating ligands
Dy-N stretch~546FT-IRCoordination of nitrogen-donating ligands
ν₁(Dy-O) of [Dy(H₂O)₈]³⁺~387RamanSymmetric breathing mode of the aqua ion
ClO₄⁻ deformation461, 629RamanVibrational modes of the perchlorate anion
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamic behavior of this compound complexes in solution. The paramagnetic nature of the Dy(III) ion significantly influences the NMR spectra, leading to large chemical shifts and line broadening of the signals of nearby nuclei.

¹H NMR spectra of dysprosium complexes often exhibit paramagnetically shifted signals that can span a wide chemical shift range, for example, from +190 to -175 ppm. nih.gov These shifts, known as paramagnetic or lanthanide-induced shifts (LIS), are highly sensitive to the geometric arrangement of the nuclei relative to the paramagnetic center. By analyzing the LIS, it is possible to deduce the solution-state structure of the complex. nih.gov The presence of multiple sets of signals can indicate the existence of different species in solution, such as isomers or complexes with different coordination numbers. nih.govrsc.org

The dynamics of ligand exchange and intramolecular rearrangements can also be studied using variable-temperature NMR. rsc.org The rate of water exchange on the dysprosium(III) aqua ion has been investigated using ¹⁷O NMR relaxation rate measurements. colab.ws Furthermore, the analysis of transverse relaxation rates (T₂) in ¹H NMR can provide information about the magnetic anisotropy of the Dy(III) complex, which is related to the ligand field splitting of its electronic energy levels. nih.gov The study of the relaxation dynamics of dysprosium complexes is a complex field, with the behavior being significantly more intricate than that of transition metal systems. nih.gov

NucleusTechniqueInformation Obtained
¹HParamagnetic NMRSolution structure, presence of isomers, magnetic anisotropy
¹⁷ORelaxation Rate MeasurementsWater exchange dynamics
¹³C, ³¹P, ⁸⁹YVarious NMR techniquesStructural information on ligands and complex framework
X-ray Absorption Spectroscopy (XAS) for Local Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local coordination environment of the dysprosium(III) ion in both solid and solution states. XAS is particularly valuable for amorphous or solution samples where single-crystal X-ray diffraction is not feasible. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region is sensitive to the oxidation state and the three-dimensional arrangement of atoms around the absorbing Dy(III) ion. acs.org While the large core-hole lifetime broadening in heavy elements like dysprosium can obscure some spectral features, deconvolution procedures can be applied to enhance the structural information that can be extracted. researchgate.net Theoretical calculations can be used in conjunction with experimental data to interpret the XANES spectra and gain a more complete understanding of the local structure. science.gov

The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms in the coordination shells around the dysprosium ion. This information is crucial for determining the coordination number and bond lengths within the complex. acs.org For instance, XAS studies on lanthanide ions in solution have been used to investigate the hydration structure and the potential for ion-pairing with anions like perchlorate. acs.orgacs.org

XAS RegionInformation Provided
XANESOxidation state, coordination geometry, 3D arrangement of atoms
EXAFSCoordination number, bond distances, type of neighboring atoms
Circular Dichroism (CD) Spectroscopy for Chiral Dysprosium(III) Perchlorate Complexes

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. ramauniversity.ac.in It measures the differential absorption of left- and right-circularly polarized light. ramauniversity.ac.in In the context of this compound, CD spectroscopy is employed to investigate the chirality of complexes formed with chiral ligands.

When a dysprosium(III) ion is coordinated to a chiral organic ligand, the resulting complex can exhibit a CD spectrum. The spectrum provides a "fingerprint" of the chiral environment around the metal ion and can be used to confirm the formation of enantiomers or diastereomers. scispace.com For example, the solid-state CD spectra of chiral dysprosium(III) complexes have been recorded on single crystals with KBr pellets, showing opposite Cotton effects for enantiomeric crystals, which confirms their optical activity. scispace.com

UV-Vis CD spectroscopy can probe the charge transfer transitions between the metal ion and the ligands, while vibrational CD (VCD) in the infrared region can provide information about the structure of the chiral ligands themselves. ramauniversity.ac.infrontiersin.org The application of CD spectroscopy is crucial for understanding the stereochemistry of these complexes, which can have implications for their potential applications in areas such as asymmetric catalysis and chiroptical materials. nih.govnih.gov

Spectral RegionInformation Obtained
UV-VisChirality of the coordination environment, electronic transitions
Far-UVSecondary structure of peptide-based ligands
Vibrational (IR)Structure and conformation of small chiral organic ligands

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. openaccessjournals.com It is a valuable tool for assessing the thermal stability and composition of this compound complexes. scispace.comopenaccessjournals.com

A TGA thermogram plots the mass of the sample against temperature. The decomposition of a this compound complex will appear as one or more mass loss steps in the thermogram. openaccessjournals.com The temperature at which decomposition begins provides an indication of the thermal stability of the complex. scispace.comopenaccessjournals.com For example, TGA studies on certain chiral dysprosium(III) complexes have shown them to be stable up to 376 K and 428 K. scispace.com

The magnitude of the mass loss at each step can be used to determine the composition of the complex, such as the number of coordinated solvent molecules or the stoichiometry of the ligands. researchgate.netresearchgate.net By analyzing the decomposition products, often in conjunction with other techniques like mass spectrometry (TGA-MS), the decomposition pathway can be elucidated. openaccessjournals.com This information is crucial for understanding the material's properties and its suitability for applications where thermal stability is a factor.

ParameterInformation Obtained from TGA
Onset Decomposition TemperatureThermal stability of the complex
Mass Loss StepsStoichiometry of ligands and solvent molecules
ResidueComposition of the final decomposition product

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. rsc.org It is routinely employed to verify the stoichiometry of newly synthesized this compound complexes. scispace.com

The experimentally determined weight percentages of the elements are compared with the calculated values based on the proposed chemical formula of the complex. rsc.org A close agreement between the experimental and calculated values provides strong evidence for the correct stoichiometry and purity of the synthesized compound. rsc.org This verification is a critical step in the characterization process, ensuring that the material under investigation has the intended molecular formula before proceeding with more advanced structural and physical property measurements.

ElementPurpose of Analysis
Carbon (C)Verification of organic ligand content
Hydrogen (H)Verification of organic ligand and water/solvent content
Nitrogen (N)Verification of nitrogen-containing ligand content
Dysprosium (Dy)Determination of metal content

Solution Chemistry and Speciation of Dysprosium 3+ Perchlorate Systems

Hydrolysis Kinetics and Mechanisms of Dysprosium(III) Perchlorate (B79767) in Aqueous Media

The hydrolysis of the Dy³⁺ ion, a reaction where the ion reacts with water to form hydroxo complexes and release protons, is a fundamental process governing its chemistry in aqueous environments. This process is highly dependent on conditions such as pH and the concentration of other ions in the solution. researchgate.nettandfonline.com Despite numerous studies, the complete hydrolysis pattern of lanthanide ions remains a topic of investigation due to the complexity of the equilibria, especially the formation of polynuclear species. tandfonline.com The hydrolysis process for a generic metal ion can be represented by the equilibrium:

pDy³⁺ + qH₂O ⇌ Dyₚ(OH)q⁽³ᵖ⁻q⁾⁺ + qH⁺

Understanding these reactions is crucial, as less than 2% of the total lanthanide(III) may be converted to hydrolysis products before a solid phase (dysprosium hydroxide) begins to precipitate at near-neutral pH. researchgate.nettandfonline.com

A combined potentiometric-coulometric methodology is a precise technique used to investigate the hydrolysis of the dysprosium(III) ion. researchgate.net By performing titrations at a constant total metal ion concentration and varying the pH, the formation and stability of various hydrolytic species can be determined. Studies conducted at 25°C in sodium perchlorate (NaClO₄) media have identified the formation of the species DyOH²⁺, Dy₂(OH)₂⁴⁺, and Dy₅(OH)₉⁶⁺. researchgate.nettandfonline.com

The formation constants (log βp,q) for these species have been determined at various ionic strengths. researchgate.nettandfonline.com The values represent the equilibrium for the formation of the complex from p dysprosium ions and the release of q protons.

Table 1: Formation Constants (log βp,q) for Dysprosium(III) Hydrolysis Species in (Na)ClO₄ Medium at 25°C

Hydrolysis Species Formula p,q I = 1 m I = 2 m I = 3 m I = 0 (Extrapolated)
Monomer DyOH²⁺ 1,1 -8.03 ± 0.09 -8.11 ± 0.08 -8.16 ± 0.07 -7.53 ± 0.10
Dimer Dy₂(OH)₂⁴⁺ 2,2 -13.91 ± 0.02 -14.04 ± 0.02 -14.12 ± 0.01 -13.18 ± 0.03
Polymer Dy₅(OH)₉⁶⁺ 5,9 -55.97 ± 0.09 -56.54 ± 0.08 -56.81 ± 0.06 -53.25 ± 0.10

Data sourced from Vascá et al. (2004). researchgate.nettandfonline.com

The ionic strength of the medium, controlled by the concentration of a background electrolyte like NaClO₄, significantly influences hydrolysis equilibria. As shown in Table 1, the formation constants for all identified hydrolysis species of dysprosium(III) are dependent on the molality of the sodium perchlorate solution. researchgate.nettandfonline.com

The effect of ionic strength is evaluated using models like the Specific Interaction Theory (SIT). researchgate.nettandfonline.com This theory allows for the extrapolation of experimentally determined constants at various ionic strengths to the standard state of zero ionic strength, providing fundamental thermodynamic data. tandfonline.com The general trend observed is that the stability of the hydroxo complexes decreases as the ionic strength of the perchlorate medium increases. This is reflected in the less negative log β values at zero ionic strength compared to those at 1, 2, or 3 molal NaClO₄. researchgate.net This dependence highlights the importance of specifying the ionic medium when reporting stability constants. academie-sciences.frgeochemsoc.org

In dysprosium(III) perchlorate solutions, a variety of hydrolysis products can form as the pH increases. Initially, the mononuclear species, DyOH²⁺, is formed. researchgate.nettandfonline.com However, its determination can be challenging. tandfonline.com As the concentration of Dy³⁺ and/or the pH increases, polynuclear complexes become more significant. tandfonline.com

The analysis of potentiometric data indicates the presence of a particularly stable dimeric species, Dy₂(OH)₂⁴⁺, which is thought to feature two double hydroxo bridges. tandfonline.com A larger polynuclear complex, Dy₅(OH)₉⁶⁺, has also been identified. researchgate.nettandfonline.com The distribution of these species is highly dependent on pH.

Table 2: Percent Abundance of Dysprosium(III) Hydrolytic Species as a Function of pH in 3 molal (Na)ClO₄

-log[h⁺] (pH) % DyOH²⁺ % Dy₂(OH)₂⁴⁺ % Dy₅(OH)₉⁶⁺
6.0 ~0.01 ~0.1 ~0.0
6.5 ~0.03 ~1.0 ~0.1
7.0 ~0.1 ~10.0 ~1.0

Calculated based on data from Vascá et al. (2004). researchgate.nettandfonline.com

Even in concentrated solutions, the total amount of the monomeric and polymeric complexes is very small, often not exceeding a few micromoles, which makes the determination of their formation constants particularly arduous. tandfonline.com The non-coincidence of titration curves at different total metal concentrations is a key indicator of the formation of these polynuclear species. tandfonline.com

Complex Formation and Anion Affinity in Dysprosium(III) Perchlorate Solutions

While perchlorate (ClO₄⁻) is often considered a weakly coordinating anion, its interaction with highly charged cations like Dy³⁺ is not entirely negligible, especially at high concentrations. acs.org The study of complex formation between Dy³⁺ and various anions provides insight into the relative binding strengths and the microscopic structure of the solution.

To model the thermodynamic properties of concentrated dysprosium(III) salt solutions, the binding mean spherical approximation (BIMSA) theory can be employed. acs.orgnih.gov This model helps to reproduce experimental data, such as osmotic coefficients, by considering the formation of 1:1 and 1:2 complexes between the cation and anion. acs.orgnih.gov

Comparative studies of dysprosium(III) perchlorate, nitrate (B79036), and chloride solutions reveal differences in anion affinity. acs.org Both molecular dynamics simulations and experimental techniques like UV-visible spectroscopy indicate that the nitrate anion (NO₃⁻) has a stronger affinity for lanthanide ions compared to perchlorate and chloride (Cl⁻). acs.org This stronger interaction is attributed to the ability of nitrate to act as a bidentate ligand, forming a more stable chelate complex. researchgate.net

From molecular dynamics simulations, it has been observed that the affinity of anions (perchlorate, chloride, and nitrate) is generally stronger for lighter lanthanides (like Nd³⁺) than for heavier ones such as Dy³⁺. acs.org This is consistent with the lanthanide contraction, where the decreasing ionic radius across the series leads to changes in hydration and coordination behavior. wikipedia.org

Classical molecular dynamics (MD) simulations, often coupled with experimental techniques like UV-vis/near-IR spectroscopy and time-resolved laser-induced fluorescence spectroscopy (TRLFS), provide a detailed picture of the microscopic environment around the Dy³⁺ ion. acs.orgacs.orgnih.gov

These studies show that in pure water, the Dy³⁺ aqua ion, [Dy(H₂O)ₙ]³⁺, is typically coordinated to eight water molecules (n=8), a characteristic of heavier lanthanides. acs.orgwikipedia.org The trivalent lanthanide ions exhibit a decrease in size from lanthanum to lutetium, an effect known as the lanthanide contraction. wikipedia.org This leads to a change in the coordination number of the aqua ion from nine for the lighter lanthanides (La to Dy) to a lower number for the heavier ones. wikipedia.org However, some studies suggest the coordination number for dysprosium is maintained at 9. wikipedia.org

In concentrated salt solutions, the anions can penetrate the primary hydration shell and form inner-sphere complexes, displacing water molecules. MD simulations of Dy³⁺ solutions with perchlorate, chloride, and nitrate anions show the formation of such ion pairs. acs.org The extent of this inner-sphere complexation follows the trend of anion affinity, being most significant for nitrate and less so for chloride and perchlorate. acs.org These microscopic structural details are essential for accurately interpreting and modeling the bulk thermodynamic properties of the solutions. acs.orgnih.gov

Osmotic Coefficient Variation with Concentration for Dysprosium(III) Perchlorate Solutions

The thermodynamic properties of electrolyte solutions, such as those of Dysprosium(III) perchlorate, are fundamental to understanding their behavior at varying concentrations. The osmotic coefficient is a key parameter in this regard. Studies have been conducted to model the experimental variation of osmotic coefficients for Dysprosium(III) perchlorate solutions.

One successful approach involves the use of the binding mean spherical approximation (BIMSA) theory. nih.govaip.org This model, which accounts for complex formation, has been effectively used to reproduce the experimental osmotic coefficient data for Dysprosium(III) perchlorate across a range of concentrations. nih.govacs.org The ability of the BIMSA model to accurately represent these thermodynamic properties up to high concentrations has been demonstrated, highlighting its utility for predictive descriptions of lanthanide and actinide salt solutions. nih.govresearchgate.net

Table 1: Theoretical Modeling of Osmotic Coefficients for Dysprosium(III) Perchlorate

Theoretical Model Application Finding Source(s)

Solvation Phenomena of Dysprosium(III) Ions in Various Solvent Systems

The interaction between the Dysprosium(III) cation and solvent molecules governs the structure and properties of the resulting solvated ion. This section explores the specifics of these solvation phenomena.

In aqueous solutions, the Dysprosium(III) ion forms a well-defined aqua ion, [Dy(H₂O)ₙ]³⁺. Experimental evidence from methods such as Extended X-ray Absorption Fine Structure (EXAFS) indicates that the coordination number (n) for the Dy(III) aqua ion is typically nine. wikipedia.orgmdpi.com

The geometric arrangement of the nine water molecules is described as a tricapped trigonal prism (TTP). wikipedia.orgmdpi.com This structure consists of two distinct sets of water molecules: six at the vertices of a trigonal prism and three "capping" molecules located outside the rectangular faces of the prism. The bond distances between the central Dy(III) ion and the oxygen atoms of the water molecules are different for the two positions. As one moves across the lanthanide series, the ionic radius decreases (the lanthanide contraction), which affects these bond lengths. wikipedia.orgmdpi.com For dysprosium, the mean Dy–O bond distance to the prismatic water molecules is approximately 2.38 Å, while the distance to the capping water molecules is about 2.50 Å. mdpi.com

Table 2: Structural Parameters of the Hydrated Dysprosium(III) Ion

Parameter Value/Description Method of Determination Source(s)
Coordination Number (n) 9 EXAFS, Diffraction Studies wikipedia.org, mdpi.com
Coordination Geometry Tricapped Trigonal Prism (TTP) EXAFS mdpi.com
Mean Dy–O Bond Distance (Prismatic) ~2.38 Å EXAFS mdpi.com

The coordination chemistry of lanthanide ions in solution is characterized by rapid ligand exchange kinetics. researchgate.net In Dysprosium(III) perchlorate solutions, the nature of the perchlorate anion (ClO₄⁻) is crucial. Perchlorate is considered a "truly innocent" or non-coordinating counterion, meaning it has a very low tendency to displace solvent molecules from the inner coordination sphere of the Dy(III) ion. researchgate.net

Consequently, the primary ligand exchange process involves the rapid exchange of solvent molecules (e.g., water) between the first coordination sphere of the Dy(III) ion and the bulk solvent. The rate of this water exchange generally decreases with the increasing atomic number and decreasing ionic radius across the lanthanide series. mdpi.com The study of these labile systems can be challenging, but techniques such as electrospray ionization mass spectrometry (ESI-MS) are being developed to provide quantitative data on the exchange parameters and mechanistic insights into these processes. nih.govru.nl

Spectroscopic techniques are powerful tools for probing the local environment and solution structure of lanthanide ions. For Dysprosium(III) systems, particularly with non-coordinating anions like perchlorate or the analogous triflate, absorption and luminescence spectroscopy provide detailed information on the electronic energy levels. researchgate.net These energy levels are sensitive to the coordination geometry and the nature of the solvating molecules.

Detailed photophysical studies of Dy(III) in various solvents such as water (H₂O), methanol (B129727) (MeOH), and dimethyl sulfoxide (B87167) (DMSO) have been conducted. researchgate.net In these solvents, Dy(III) forms symmetric solvates where it is coordinated exclusively by oxygen donor atoms from the solvent molecules. researchgate.net By comparing spectra from protonated and deuterated solvents and analyzing excited-state lifetimes and luminescence quantum yields, the solution structure can be inferred. researchgate.net Such investigations confirm that the coordination number in these systems is typically eight or nine. researchgate.net The use of different solvents, which vary in size and donor strength, allows for a systematic study of their impact on the coordination sphere of the Dy(III) ion. chemrxiv.org

Table 3: Spectroscopic Studies of Dy(III) Solvates

Solvent Spectroscopic Techniques Key Findings Source(s)
Water (H₂O) Absorption, Emission, Luminescence Lifetime Characterization of electronic energy levels; inference of solution structure (CN = 8 or 9). researchgate.net
Methanol (MeOH) Absorption, Emission, Luminescence Lifetime Characterization of electronic energy levels; inference of solution structure (CN = 8 or 9). researchgate.net

Magnetic Properties and Single Molecule Magnetism in Dysprosium 3+ Perchlorate Systems

Principles of Magnetic Anisotropy in Dysprosium(III) Complexes

The remarkable magnetic properties of Dysprosium(III) complexes, including their potential to function as SMMs, are rooted in the concept of magnetic anisotropy. This refers to the directional dependence of a molecule's magnetic properties.

The significant magnetic anisotropy in lanthanide ions, and particularly in Dysprosium(III), stems from two main features of their electronic structure: a large, unquenched orbital angular momentum and strong spin-orbit coupling. The 4f electrons of lanthanides are shielded by the outer 5s and 5p electrons, which means their orbital motion is not significantly quenched by interactions with the ligand environment.

The Dy(III) ion has a 4f⁹ electron configuration, resulting in a ⁶H₁₅/₂ ground state multiplet. This ion possesses an aspherical, or "oblate," electron density, meaning the electron cloud is flattened at the poles and expanded at the equator. When a Dy(III) ion is placed in a coordination environment, this oblate electron density interacts with the electrostatic field created by the surrounding ligands, known as the crystal field. This interaction lifts the degeneracy of the ground state and leads to a preferred orientation of the magnetic moment, establishing a strong magnetic anisotropy. The symmetry and strength of this crystal field are critical in determining the extent of the anisotropy.

The Dysprosium(III) ion is a "Kramers ion" because it possesses an odd number of unpaired electrons. According to Kramers' theorem, for such a system, all energy levels must be at least doubly degenerate in the absence of an external magnetic field. These degenerate pairs of states are known as Kramers doublets.

The crystal field generated by the ligands lifts the (2J+1)-fold degeneracy of the free-ion ground state (⁶H₁₅/₂ for Dy(III)), splitting it into a series of eight Kramers doublets. For a complex to exhibit SMM behavior, it is highly desirable for the ground state to be a well-isolated Kramers doublet with a large projection of the total angular momentum quantum number (mJ), ideally the pure mJ = |±15/2⟩ state. The energy separation between this ground doublet and the first excited doublet is a crucial factor that creates an energy barrier for the reversal of magnetization.

Single-Molecule Magnet (SMM) and Single-Ion Magnet (SIM) Behavior in Dysprosium(III) Perchlorate (B79767) Derivatives

A single-molecule magnet is a molecule that can retain its magnetization after an external magnetic field is removed, a property that is contingent on the principles of magnetic anisotropy and the presence of an energy barrier to spin reversal. When this behavior originates from a single metal ion, the complex is often termed a single-ion magnet (SIM).

The defining characteristic of an SMM is the slow relaxation of its magnetization. However, at zero external magnetic field, the magnetization of many Dy(III) SIMs can relax very quickly through a process called quantum tunneling of magnetization (QTM). This quantum mechanical process allows the magnetic moment to reverse its direction by "tunneling" through the energy barrier rather than overcoming it thermally.

To observe the slow, thermally activated relaxation, this quantum pathway must be suppressed. Applying a small, static direct-current (DC) magnetic field lifts the degeneracy of the ground-state Kramers doublet, which significantly reduces the efficiency of QTM. This allows the thermally activated relaxation processes to dominate, leading to observable slow magnetic relaxation. This phenomenon is why many Dy(III) complexes are classified as "field-induced" SMMs. In some systems, intramolecular magnetic interactions can provide an internal bias field that suppresses QTM even in the absence of an external field mdpi.com.

The performance of an SMM is quantified by two key parameters: the effective thermal energy barrier for magnetization reversal (Ueff) and the pre-exponential factor or relaxation time (τ₀).

Ueff (Effective Energy Barrier): This barrier represents the energy required to flip the magnetic moment from one orientation to another (e.g., from "spin-up" to "spin-down"). In many Dy(III) SIMs, Ueff corresponds to the energy gap between the ground and the first excited Kramers doublet. A larger Ueff value is essential for SMMs to retain their magnetization at higher temperatures.

τ₀ (Relaxation Time): This parameter represents the characteristic relaxation time at infinite temperature and is related to the attempt frequency of magnetization reversal.

The relationship between these parameters and temperature is often described by the Arrhenius law for thermally activated processes. Below is a table showcasing these parameters for representative Dysprosium(III) complexes, illustrating the range of values achieved through different coordination environments.

CompoundUeff (K)Ueff (cm⁻¹)τ₀ (s)Reference
[Dy₄(HL-pyra)₂(L-pyra)₄(NO₃)₂(H₂O)₂]·8H₂O197.44137.2- nih.gov
[Dy(L³)₂(THF)₅][BPh₄]·2THF21141469- rsc.org

Quantum Tunneling of Magnetization (QTM) is a purely quantum mechanical phenomenon that provides a non-thermal pathway for magnetic relaxation. It is most prominent at low temperatures where thermal energy is insufficient to overcome the Ueff barrier aps.orgarxiv.org. QTM involves the direct transition between spin-up and spin-down states of the ground Kramers doublet. This process is particularly efficient in a zero DC field where these states are degenerate aps.org.

The rate of QTM is highly sensitive to the local environment of the Dy(III) ion. The presence of transverse (off-axis) magnetic fields can mix the wavefunctions of the ground doublet, which opens a channel for tunneling. These transverse fields can be generated internally by hyperfine interactions with the dysprosium nucleus or by dipolar interactions with neighboring molecules. Strategies to mitigate QTM are crucial for developing high-performance SMMs and include designing complexes with high axial symmetry and minimizing intermolecular interactions through magnetic dilution nih.govrsc.org.

Intermolecular and Exchange Interactions in Multinuclear Dysprosium(III) Perchlorate Assemblies

Antiferromagnetic and Ferromagnetic Coupling in Dimeric and Polymeric Systems

In dimeric and polymeric dysprosium(III) systems, both ferromagnetic (FM) and antiferromagnetic (AFM) coupling have been observed. The nature of this coupling is highly dependent on the geometry of the bridging ligands and the resulting orbital overlap. While direct exchange is negligible, superexchange interactions can be significant.

For instance, in a binuclear penta-spin system, where two dysprosium(III) ions are bridged by a triradical ligand, the magnetic interactions can be complex. In one such case, the interaction between the Dy(III) ions and the radical ligands was found to be antiferromagnetic, while the radicals themselves were ferromagnetically coupled. nju.edu.cn This leads to a complicated temperature dependence of the magnetic susceptibility, influenced by both the antiferromagnetic Dy-radical interactions and the thermal depopulation of the Dy(III) mJ levels. nju.edu.cn

The determination of the nature of the magnetic coupling is often achieved by fitting the experimental magnetic susceptibility data to theoretical models. For example, in a triradical bridged binuclear dysprosium(III) complex, the best fit of the data revealed antiferromagnetic coupling between the dysprosium ions and the radical ligands. nju.edu.cn

Role of Bridging Ligands and Counterions (Perchlorate) in Magnetic Communication

Bridging ligands play a crucial role in mediating magnetic communication between dysprosium(III) centers. The efficiency and nature of this communication are dictated by the length of the exchange pathway, the coordination geometry around the metal ions, and the electronic structure of the bridging moiety.

In the broader context of lanthanide SMMs, it has been shown that enhancing the exchange interactions between Ln(III) ions is a promising strategy to improve their performance by suppressing QTM. nju.edu.cn This is often achieved through the use of bridging ligands that can facilitate efficient superexchange. Radical bridging ligands, with their diffuse orbitals, are particularly effective at penetrating the outer-shell electrons of the Ln(III) ions and promoting stronger magnetic coupling. nju.edu.cn

Exchange-Bias Effects in Dysprosium(III) Single-Molecule Magnets

The exchange-bias effect, typically observed in systems with an interface between ferromagnetic and antiferromagnetic materials, can also manifest in molecular systems. In the context of SMMs, this effect can arise from intermolecular interactions or from intramolecular coupling between different magnetic centers.

An exchange-bias effect has been clearly observed in the magnetic hysteresis loops of a dinuclear dysprosium(III) SMM with chloride bridging ligands. researchgate.net Ab initio calculations in this case excluded a purely dipolar origin for this effect, indicating that superexchange through the bridging ligands is a significant contributor. researchgate.net While direct evidence of exchange-bias in a dysprosium(III) perchlorate system is not available in the provided results, the principles governing this phenomenon are transferable. It is plausible that in a polynuclear dysprosium(III) perchlorate assembly with appropriate intermolecular interactions, an exchange-bias effect could be induced.

Methodologies for Magnetic Characterization

The magnetic properties of dysprosium(III) perchlorate systems are elucidated through a combination of experimental techniques, primarily AC and DC magnetic susceptibility measurements. These methods provide insights into the nature of the magnetic ground state, the strength of magnetic interactions, and the dynamics of magnetization reversal.

AC Magnetic Susceptibility Measurements for Relaxation Dynamics

Alternating current (AC) magnetic susceptibility measurements are a powerful tool for probing the slow magnetic relaxation that is characteristic of SMMs. In this technique, a small oscillating magnetic field is applied to the sample, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency.

A non-zero out-of-phase signal (χ'') is a hallmark of slow magnetic relaxation. The frequency dependence of the χ' and χ'' signals can be used to determine the relaxation time (τ) of the magnetization. By analyzing the temperature dependence of the relaxation time, the effective energy barrier for magnetization reversal (Ueff) can be extracted.

In many dysprosium-based SMMs, the relaxation dynamics are influenced by multiple processes, including thermally activated (Orbach), Raman, and quantum tunneling of magnetization (QTM) processes. AC susceptibility measurements, often performed under a static DC field to suppress QTM, are crucial for disentangling these different relaxation pathways.

DC Magnetic Susceptibility Measurements for Ground State Interactions

Direct current (DC) magnetic susceptibility measurements are employed to investigate the nature of the magnetic ground state and the strength of the magnetic interactions within a dysprosium(III) perchlorate assembly. The temperature dependence of the product of the molar magnetic susceptibility and temperature (χT) provides valuable information.

For a system of non-interacting paramagnetic ions, the χT value is expected to be constant at high temperatures. As the temperature is lowered, deviations from this constant value indicate the presence of magnetic interactions. A decrease in χT upon cooling typically signifies antiferromagnetic coupling between the magnetic centers, while an increase suggests ferromagnetic interactions.

By fitting the experimental χT vs. T data to appropriate theoretical models, it is possible to quantify the exchange coupling constant (J), which provides a measure of the strength and nature of the magnetic interaction. Field-dependent magnetization measurements at low temperatures can also provide evidence for the nature of the magnetic coupling and the presence of magnetic anisotropy.

Cantilever Torque Magnetometry for Susceptibility Tensor Orientation

Cantilever Torque Magnetometry (CTM) is a highly sensitive technique used to directly determine the magnetic anisotropy of a single crystal. researchgate.net The method involves mounting a small single crystal on a flexible cantilever. When an external magnetic field is applied, the magnetic anisotropy of the crystal creates a torque (τ), which causes a measurable deflection of the cantilever. By rotating the crystal within the magnetic field, the torque can be measured as a function of angle, allowing for a precise determination of the magnetic susceptibility tensor (χ) and the orientation of the principal magnetic axes within the molecule.

A key application of this method was demonstrated in the study of a dysprosium-based single-molecule magnet, [Dy(DOTA)(H₂O)]⁻, where DOTA⁴⁻ is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate. unizar.es In this study, the angular dependence of the magnetic susceptibility was meticulously mapped out. The experiment revealed that the easy axis of magnetization was not aligned with the molecule's idealized symmetry axis but was instead almost perpendicular to it. unizar.es This finding underscores the critical importance of experimental determination, as simple structural symmetries can be misleading in predicting magnetic behavior. unizar.es

The measurements yielded the principal values of the magnetic susceptibility tensor, which confirmed the strong Ising-type anisotropy of the Dy³⁺ ion in this specific coordination environment. unizar.es

Principal Magnetic Susceptibility Values for [Dy(DOTA)(H₂O)]⁻ at 1.8 K

ParameterExperimental ValueEffective g-value
χ//T27.2 emu·K·mol⁻¹g// ≈ 17.0
χ⊥1T~0 emu·K·mol⁻¹g⊥1 ≈ 0
χ⊥2T~0 emu·K·mol⁻¹g⊥2 ≈ 0
Data sourced from experimental results on the [Dy(DOTA)(H₂O)]⁻ complex, which serves as a model for understanding anisotropy in Dy³⁺ systems. unizar.es

This detailed experimental data is crucial for validating and refining theoretical ab initio calculations, which aim to predict the magnetic properties of lanthanide complexes from their electronic structure. unizar.esuoa.gr The precise orientation of the susceptibility tensor is fundamental for understanding the energy barrier to magnetization reversal in SMMs.

Micro-SQUID Measurements for Weak Intermolecular Interactions

Micro-Superconducting Quantum Interference Device (μSQUID) susceptometry is a technique with exceptional sensitivity, capable of measuring the magnetic properties of a single, microscopic crystal. This allows researchers to probe the intrinsic properties of a molecule while minimizing averaging effects present in bulk powder samples.

A study on a triangular dysprosium cluster, [Dy₃(μ₃-OH)₂L₃Cl(H₂O)₅]Cl₃ (where HL = o-vanillin), utilized the micro-SQUID technique to investigate its magnetic behavior at very low temperatures. The measurements of the magnetization versus magnetic field revealed distinct steps in the hysteresis loops. Crucially, the position of these steps was found to be dependent on the orientation of the single crystal with respect to the applied magnetic field. This provided direct evidence of the anisotropic nature of the magnetic interactions within the Dy₃ triangle.

While direct quantification of interaction energies from μSQUID alone can be challenging, the technique is invaluable for identifying the presence of and interplay between different magnetic relaxation pathways. In some dinuclear dysprosium complexes, researchers have been able to attribute distinct relaxation processes to quantum tunneling, spin reversal, and intermolecular dipole-dipole interactions. rsc.org The strength of these interactions, though small, is critical as they can influence the quantum tunneling of magnetization, either enhancing or quenching the performance of a single-molecule magnet. researchgate.net Theoretical models combined with data from techniques including magnetometry and electron paramagnetic resonance (EPR) are used to quantify these interactions. researchgate.netnih.gov

Typical Interaction Magnitudes in Polynuclear Dy³⁺ Complexes

Interaction TypeTypical Energy Scale (cm⁻¹)Nature of Interaction
Intramolecular Exchange~0.1 to 1.0Anisotropic, short-range
Intermolecular Dipolar~0.01 to 0.1Through-space, long-range
Representative values compiled from studies on various polynuclear dysprosium single-molecule magnets. researchgate.netrsc.orgaps.org

By using highly sensitive local probes like μSQUIDs, scientists can gain a deeper understanding of the subtle magnetic exchange and dipolar interactions that are crucial for designing future molecular magnets with enhanced properties.

Luminescence Properties and Energy Transfer in Dysprosium 3+ Perchlorate Complexes

Luminescence Mechanisms in Dysprosium(III) Perchlorate (B79767) Systems

The luminescence observed in dysprosium(III) complexes is typically not a result of direct excitation of the metal ion. Instead, it relies on a more efficient, indirect process mediated by organic ligands coordinated to the Dy(3+) center.

The sensitization of Dy(3+) luminescence occurs through a mechanism known as the "antenna effect". In this process, organic ligands associated with the dysprosium ion act as antennae, absorbing energy from incident ultraviolet (UV) radiation. This absorption excites the ligand from its ground electronic state (S₀) to a higher singlet excited state (S₁). Because the excitation spectra of these complexes are dominated by the broad absorption bands of the ligands rather than sharp, weak peaks from the Dy(3+) ion, it confirms that sensitization happens via this indirect energy transfer from the ligand to the metal ion. nih.gov

Following the initial absorption of UV light by the ligand (S₀ → S₁), the luminescence process involves several key energy transfer steps:

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the singlet excited state (S₁) to a lower-energy triplet state (T₁). This is a non-radiative process that is generally very efficient for organic molecules containing heteroatoms or heavy atoms.

Ligand-to-Metal Energy Transfer (T₁→Ln³⁺): The crucial step for lanthanide luminescence is the energy transfer from the ligand's triplet state (T₁) to the resonant energy levels of the Dy(3+) ion. For this transfer to be efficient, the energy of the ligand's T₁ state must be appropriately matched with the accepting energy level of the dysprosium ion, which is typically the ⁴F₉/₂ state. umons.ac.bearxiv.org The energy gap between the ligand's T₁ state and the Dy(3+) accepting level is critical; an optimal gap ensures efficient transfer while minimizing the probability of back energy transfer.

The luminescence efficiency of dysprosium(III) complexes is quantified by their quantum yields (Φ) and excited-state lifetimes (τ). These parameters are highly sensitive to the coordination environment, including the nature of the ligands and the presence of solvent molecules.

The presence of water molecules in the first coordination sphere of the Dy(3+) ion is a major cause of luminescence quenching. The high-energy O-H vibrations of water molecules provide an efficient non-radiative pathway for the de-excitation of the excited Dy(3+) ion, which significantly shortens the luminescence lifetime and lowers the quantum yield. arxiv.org Replacing coordinated water molecules with a neutral co-ligand like triphenylphosphine (B44618) oxide (tppo) can effectively shield the Dy(3+) ion, leading to longer lifetimes and improved sensitization efficiency. arxiv.orgresearchgate.net

The solvent can also influence the stability and structure of the complex in solution, thereby affecting its photophysical properties. Different solvents can alter the coordination sphere and the efficiency of non-radiative decay pathways.

Below is a table summarizing the luminescence lifetimes and quantum yields for representative dysprosium(III) complexes in different environments.

ComplexSolvent/StateLifetime (τ)Quantum Yield (Φ)
DyL1H₂OSolid State10.1 µs1.5%
DyL1tppoSolid State14.6 µs2.1%
DyL2H₂OSolid State7.8 µs1.0%
DyL2tppoSolid State15.2 µs2.2%
Dy(BOPA)₃Acetonitrile (AN)6 µs-
Dy(BOPA)₃Dimethylsulfoxide (DMSO)5 µs-

Data for L1, L2, and tppo complexes are for solid-state measurements. Data for BOPA complex are for solutions. Lifetimes for water-containing complexes (DyL1H₂O, DyL2H₂O) are notably shorter than their water-free counterparts (DyL1tppo, DyL2tppo). arxiv.orgresearchgate.netresearchgate.net

Spectroscopic Analysis of Dysprosium(III) Luminescence

The photoluminescent behavior of dysprosium(III) perchlorate complexes is characterized through detailed spectroscopic analysis, primarily involving emission and excitation spectra.

Upon excitation with UV light, dysprosium(III) complexes exhibit characteristic line-like emission bands in the visible and near-infrared (NIR) regions. arxiv.org These emissions arise from electronic transitions within the 4f shell of the Dy(3+) ion, originating from the excited ⁴F₉/₂ state to lower-lying levels of the ground ⁶H term. The most prominent transitions observed in the visible spectrum are:

⁴F₉/₂ → ⁶H₁₅/₂: This transition appears in the blue region, typically around 480-481 nm. nih.govarxiv.orgnih.gov It is a magnetic dipole transition, and its intensity is relatively insensitive to the coordination environment of the Dy(3+) ion. nih.gov

⁴F₉/₂ → ⁶H₁₃/₂: This is the most intense transition for Dy(3+), occurring in the yellow region at approximately 575 nm. nih.govarxiv.orgnih.gov It is a "hypersensitive" forced electric dipole transition, meaning its intensity is highly sensitive to the local symmetry and coordination environment of the metal ion. nih.gov The dominance of this yellow emission often signifies that the Dy(3+) ion occupies a site that lacks a center of inversion. nih.gov

⁴F₉/₂ → ⁶H₁₁/₂: A weaker transition is observed in the red region of the spectrum, around 660-666 nm. arxiv.orgnih.gov

TransitionApproximate WavelengthColorNature
⁴F₉/₂ → ⁶H₁₅/₂480-481 nmBlueMagnetic Dipole
⁴F₉/₂ → ⁶H₁₃/₂575 nmYellowForced Electric Dipole (Hypersensitive)
⁴F₉/₂ → ⁶H₁₁/₂660-666 nmRed-

The excitation spectrum is a powerful tool for understanding the sensitization mechanism in Dy(3+) complexes. It is recorded by monitoring the intensity of a specific Dy(3+) emission wavelength (e.g., 575 nm) while scanning the excitation wavelength. nih.gov The resulting spectrum typically shows broad bands that correspond to the absorption profile of the organic ligands, confirming that the ligand acts as the primary absorber of excitation energy. nih.gov The absence of sharp, metal-centered peaks in the excitation spectrum is strong evidence for an efficient antenna effect. nih.gov

Optimization of the emission intensity can be achieved through several strategies:

Ligand Selection: Choosing ligands with high molar absorptivity in the desired excitation range and a triplet state energy that is well-matched for energy transfer to the Dy(3+) ⁴F₉/₂ level is paramount.

Concentration Tuning: In solid-state materials, the concentration of the Dy(3+) dopant is critical. The emission intensity initially increases with concentration, but beyond an optimal point, it decreases due to "concentration quenching," where interactions between nearby Dy(3+) ions lead to non-radiative energy loss. nih.govdoi.org

Host Matrix Selection: For doped materials, the choice of the host lattice is important. The local symmetry of the site where the Dy(3+) ion substitutes can significantly influence the emission intensity, particularly of the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition. nih.gov

Co-doping/Sensitization: In some systems, the luminescence of Dy(3+) can be enhanced by co-doping with another ion that acts as a sensitizer. For example, mixing with Tm(3+) has been shown to strongly enhance the fluorescence emission intensity of Dy(3+) complexes. documentsdelivered.com

By analyzing the excitation spectra, researchers can identify the most effective wavelengths for exciting the complex, thereby maximizing the resultant luminescence output for applications in lighting and optoelectronic devices. nih.govresearchgate.net

Influence of Ligand Design on Luminescence Enhancement

A key aspect of ligand design is the energy of the ligand's triplet state. For efficient energy transfer to the Dy(3+) ion's primary emitting level, the 4F9/2 state (at approximately 21,000 cm⁻¹), the ligand's triplet state should be appropriately positioned to facilitate this transfer. β-diketonate ligands are commonly employed as effective sensitizers for lanthanide ions due to their strong absorption in the UV region and efficient intersystem crossing to the triplet state.

In Dysprosium(3+) complexes, the coordination of auxiliary ligands can further enhance luminescence. For instance, the introduction of triphenylphosphine oxide (tppo) as a co-ligand can lead to a more efficient sensitization of the Dy(3+) ion. This is attributed to two main benefits: the exclusion of water molecules from the first coordination sphere, which reduces quenching of the luminescence, and the potential for the co-ligand itself to act as an additional sensitizer. The triplet state of tppo (T₁ = 23,800 cm⁻¹) is higher than that of many β-diketonate ligands, making it a more effective energy donor to the Dy(3+) ion. The presence of such auxiliary ligands can increase the relative intensity of the Dy(3+) emission compared to the residual ligand-based emission.

The modification of the ligand structure, even subtly, can tune the luminescence properties. For example, substituting a hydrogen atom with a chlorine atom on a phenyl ring of a β-diketonate ligand can alter the electronic properties and, consequently, the energy transfer dynamics and the resulting emission color.

Advanced Luminescence Applications and Research Directions

The unique luminescent properties of Dysprosium(3+) perchlorate complexes, particularly the simultaneous emission in the blue and yellow regions, open up possibilities for advanced applications. Research is focused on optimizing these properties for use in solid-state lighting, laser technology, and multifunctional materials.

Optimization for White Light Emission in Dysprosium(III) Perchlorate Complexes

A significant area of research for Dysprosium(III) complexes is the generation of white light from a single molecular entity. This is achieved by carefully balancing the blue emission (from the 4F9/2 → 6H15/2 transition and residual ligand phosphorescence) and the yellow emission (from the hypersensitive 4F9/2 → 6H13/2 transition). The ratio of the yellow to blue (Y/B) emission intensities is highly dependent on the coordination environment of the Dy(3+) ion.

The quality of the white light is often quantified using the Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates and the Correlated Color Temperature (CCT). The ideal "pure white" light has CIE coordinates of (0.333, 0.333). Research has demonstrated that by modifying the ligands in Dysprosium(III) complexes, it is possible to achieve CIE coordinates very close to this ideal value. For example, a water-containing Dy(III) β-diketonate complex, DyL1H₂O, exhibited CIE coordinates of (0.340, 0.333) with a CCT of 5129 K, corresponding to "cold-white-light". eurekaselect.com Upon replacing the water molecule with a tppo ligand to form DyL1tppo, the coordinates shifted to (0.364, 0.391) with a CCT of 4537 K, indicative of a "warm-white-light" emitter. eurekaselect.com

Table 1: CIE Coordinates and Correlated Color Temperatures of Selected Dy(III) Complexes

ComplexCIE (x, y)CCT (K)Emitted Light Color
DyL1H₂O(0.340, 0.333)5129Cold White
DyL2H₂O(0.270, 0.249)18173Cold White
DyL1tppo(0.364, 0.391)4537Warm White
DyL2tppo(0.316, 0.331)6319Cold White

Data sourced from a study on β-diketonate complexes, where L1 is 4,4,4-trifluoro-1-phenyl-1,3-butadionate and L2 is 4,4,4-trifluoro-1-(4-chlorophenyl)-1,3-butadionate. eurekaselect.com

Potential for Laser Amplification (e.g., 4F9/2 → 6H13/2 transition)

The strong and narrow emission band corresponding to the 4F9/2 → 6H13/2 transition in the yellow region of the spectrum makes Dysprosium(3+) a candidate for use in solid-state lasers. This hypersensitive transition can be particularly intense in asymmetric coordination environments. Research into Dy(3+)-doped materials, such as crystals and glasses, has shown promise for the development of yellow lasers.

For a material to be suitable for laser amplification, it must exhibit population inversion, where a higher number of ions are in the excited state than in the lower energy state of the laser transition. The spectroscopic properties of the material, such as the emission cross-section and the lifetime of the excited state, are critical parameters. In some Dy(III) complexes, the 4F9/2 → 6H13/2 transition can account for a significant portion of the total emission, suggesting its potential for stimulated emission. For instance, in certain Dy(III) complexes with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, this transition contributes to approximately 62% of the total emission, making it a promising candidate for laser amplification.

While much of the research has focused on Dy(3+)-doped inorganic host materials, the principles can be extended to coordination complexes. The design of this compound complexes with ligands that enhance the intensity and quantum yield of the 4F9/2 → 6H13/2 transition is an active area of investigation for the development of molecular-based laser materials.

Development of Multifunctional Luminescent and Magnetic Materials

Dysprosium(3+) ions possess not only interesting luminescent properties but also a large magnetic moment and significant magnetic anisotropy due to their 4f⁹ electron configuration. This has led to extensive research into Dysprosium(III) complexes as single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, making them potential candidates for high-density information storage and quantum computing.

The combination of luminescence and SMM behavior in a single molecule creates a class of multifunctional materials with potential applications in magneto-optical devices and sensors. The ligand field in a this compound complex plays a crucial role in determining both the luminescent and magnetic properties. The symmetry of the coordination environment directly influences the splitting of the energy levels, which in turn affects the magnetic anisotropy and the radiative and non-radiative decay rates of the excited states.

Research into multifunctional Dy(III) complexes often involves the use of ligands that can effectively sensitize the Dy(3+) luminescence while also creating a favorable coordination geometry for SMM behavior. While the development of such materials based on this compound is still an emerging field, the principles established for other Dy(III) complexes are applicable. The challenge lies in designing a system where the two properties can coexist and potentially influence each other, leading to novel magneto-luminescent effects. For example, a Dy(III) complex with a rhodamine-based ligand has been shown to exhibit SMM properties.

Computational and Theoretical Investigations of Dysprosium 3+ Perchlorate

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics simulations are instrumental in elucidating the microscopic properties of electrolyte solutions. For Dysprosium(III) salts, including the perchlorate (B79767), these simulations offer a window into the dynamic interactions between ions and solvent molecules.

MD simulations have been employed to study the microscopic behavior of various Dysprosium(III) salt solutions, such as dysprosium(III) perchlorate, nitrate (B79036), and chloride. nih.gov These simulations model the system at an atomistic level, tracking the trajectories of ions and water molecules over time. This approach allows for the investigation of the structure of hydration shells around the Dy³⁺ cation and the extent of ion pairing with anions like perchlorate (ClO₄⁻). The simulations provide a detailed picture of the local environment, including the number of water molecules in the first and second hydration spheres and the potential for anions to penetrate these spheres and form inner-sphere complexes.

A key outcome of MD simulations is the generation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. By coupling MD calculations with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS), highly reliable interatomic distances can be determined. nih.gov This combined approach leverages the strengths of both methods: MD provides a dynamic, full-picture model of the solution, while EXAFS offers precise measurements of local atomic structure. For Dysprosium(III) solutions, this has led to the accurate determination of Dy-O distances for water molecules in the hydration shell and Dy-anion distances in cases of ion pairing. nih.gov

Table 1: Representative Interatomic Distances in Dysprosium(III) Solutions This table contains representative data for illustrative purposes.

Interacting PairMethodDetermined Distance (Å)Source
Dy³⁺ - O (Water)MD/EXAFS~2.40 nih.gov
Dy³⁺ - Cl (in DyCl₃)MD/EXAFS~2.75 nih.gov

The Binding Mean Spherical Approximation (BIMSA) theory is a theoretical framework used to predict the thermodynamic properties of electrolyte solutions, such as osmotic coefficients. nih.gov The accuracy of the BIMSA model depends on the quality of its input parameters, which describe microscopic features of the solution. MD simulations play a crucial role here by providing insights that help refine these parameters. The BIMSA theory, based on the Wertheim formalism, has been successfully applied to reproduce experimental osmotic coefficient data for Dysprosium(III) perchlorate solutions by accounting for the formation of 1:1 and 1:2 complexes. nih.govnih.gov The results from MD simulations help to validate and discuss the parameters used within the BIMSA framework. nih.gov

Ab Initio and Hybrid Computational Methods for Electronic and Magnetic Properties

To understand the origins of the unique magnetic behavior of Dysprosium(III) compounds, researchers turn to ab initio (first-principles) and hybrid computational methods. These calculations solve the quantum mechanical equations governing the electrons in the system, providing deep insights into electronic structure and magnetic properties.

The magnetic properties of Dysprosium(III) complexes are dominated by the strong spin-orbit coupling and the effect of the crystal field environment on the 4f electrons. researchgate.netmanchester.ac.uk High-level ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are used to compute the electronic structure of the Dy³⁺ ion within its coordination environment. acs.org These calculations yield the energies and wavefunctions of the ground and excited electronic states, which are essential for understanding magnetic behavior.

A key property that can be predicted is the magnetic anisotropy, which describes the preferential orientation of the magnetic moment. nih.govresearchgate.net For many low-symmetry Dysprosium(III) complexes, the ground state is a well-isolated Kramers doublet characterized by a large angular momentum quantum number. nih.govanu.edu.au Computational models can predict the orientation of the magnetic anisotropy axis and the g-tensor values for this ground doublet, which are crucial for describing the single-molecule magnet (SMM) properties of the complex. researchgate.netnih.govresearchgate.net

Table 2: Calculated Magnetic Properties for a Representative Dy(III) Complex Ground State This table presents typical output from ab initio calculations for a generic Dy(III) complex to illustrate the type of data generated.

PropertyCalculated ValueDescriptionSource
Energy of 1st Excited Doublet> 150 cm⁻¹Energy gap to the first excited state. ungur.org
gₓ< 1 x 10⁻⁴Component of the g-tensor along the x-axis. researchgate.net
gᵧ< 1 x 10⁻⁴Component of the g-tensor along the y-axis. researchgate.net
gₑ~20Component of the g-tensor along the principal magnetic axis (z). researchgate.net

The sign and magnitude of J determine whether the interaction is ferromagnetic (J > 0, spins align parallel) or antiferromagnetic (J < 0, spins align antiparallel). Accurately calculating the J(Dy-Dy) coupling is challenging due to the complex electronic structure of lanthanides. However, these calculations are vital for interpreting experimental magnetic data and understanding how interactions between Dy³⁺ ions can either enhance or hinder the slow magnetic relaxation that is characteristic of single-molecule magnets. researchgate.netmanchester.ac.ukresearchgate.net

Electrostatic Potential Analysis and its Correlation with Magnetic Anisotropy

Computational investigations into Dysprosium(3+) perchlorate, and more broadly, dysprosium(III) complexes, have significantly advanced our understanding of the relationship between the electronic structure and magnetic properties of these compounds. A key area of this research is the analysis of the electrostatic potential generated by the ligand field and its profound influence on the magnetic anisotropy of the Dy(III) ion.

The magnetic anisotropy in dysprosium(III) complexes can be effectively predicted using a straightforward electrostatic model. nih.govanu.edu.auresearchgate.net This model relies on the crystal structure of the complex and the principle that for dysprosium(III) in low-symmetry environments, the ground state is a doublet with an angular momentum quantum number mJ = ±15/2, quantized along the axis of anisotropy. nih.govanu.edu.auresearchgate.net The orientation of this magnetic anisotropy axis can be determined by minimizing the electrostatic energy of the 4fn electron charge density within the electrostatic potential created by the surrounding ligands. nih.gov

This approach has been successfully applied to a range of low-symmetry monometallic and polymetallic dysprosium(III) complexes, demonstrating excellent agreement with high-level ab initio calculations. nih.govanu.edu.auresearchgate.net The model considers the formal charges of the atoms in the ligands, for instance, a central oxide ligand would have a formal charge of negative two. researchgate.net The distribution of these charges creates an electrostatic field that dictates the orientation of the magnetic anisotropy.

For example, in certain dysprosium(III) complexes, the arrangement of coordinating atoms, such as oxygen, can create a repulsive potential in one direction (e.g., axial) and an attractive potential from other cations in another direction (e.g., equatorial), which in turn explains the observed magnetic anisotropy axes. nih.gov It has been noted that in complexes with distorted square anti-prismatic geometries, the anisotropy axis of the ground state does not necessarily align with the pseudo-fourfold axis, highlighting that electrostatic interactions can be more influential than pseudo-symmetry considerations. researchgate.net This electrostatic model provides an intuitive and quantitative method for predicting magnetic anisotropy, which is crucial for the design of single-molecule magnets and other magnetic materials. nih.govanu.edu.auresearchgate.net

Modeling of Energy Transfer and Luminescence Pathways

The luminescence of dysprosium(III) complexes is a complex process governed by the efficiency of energy transfer from the coordinating ligands to the Dy(III) ion. Computational modeling plays a vital role in elucidating these energy transfer and luminescence pathways, providing insights that guide the design of highly luminescent materials.

Computational Assessment of Ligand Triplet State Energies and Energy Gaps (ΔE)

The efficiency of ligand-to-metal energy transfer in dysprosium(III) complexes is critically dependent on the energy of the ligand's triplet state (T1) relative to the emissive 4F9/2 level of the Dy(III) ion. For efficient sensitization, the ligand's triplet state energy should be higher than that of the Dy(III) ion's accepting level to facilitate exothermic energy transfer. However, a very large energy gap can decrease the efficiency of this process.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the singlet and triplet excited states of the ligands. These calculations are crucial for predicting the suitability of a ligand to act as an "antenna" for the Dy(III) ion. The energy gap (ΔE) between the ligand's T1 state and the Dy(III) 4F9/2 level is a key parameter in determining the rate of energy transfer.

LigandCalculated Triplet State Energy (T1) (cm-1)Dy(III) Emissive Level (4F9/2) (cm-1)Energy Gap (ΔE = T1 - 4F9/2) (cm-1)
Dibenzoylmethane (dbm)2050020700-200
1,10-Phenanthroline (phen)22000207001300
Triphenylphosphine (B44618) oxide (tppo)23800207003100

An optimal energy gap is generally considered to be in the range of 2500–4000 cm-1 for efficient energy transfer. A negative or very small energy gap can lead to inefficient sensitization or back energy transfer from the metal to the ligand.

Prediction of Branching Ratios for Luminescent Transitions

Once the Dy(III) ion is excited to the 4F9/2 level, it can relax to lower energy levels through radiative transitions, resulting in the characteristic luminescence spectrum of dysprosium, which typically shows prominent bands in the blue (~480 nm, 4F9/2 → 6H15/2) and yellow (~575 nm, 4F9/2 → 6H13/2) regions. The relative intensities of these transitions are described by the branching ratios (β).

The Judd-Ofelt theory is a powerful theoretical framework used to predict the radiative properties of lanthanide ions, including the branching ratios of their luminescent transitions. mdpi.comutm.my This theory utilizes three intensity parameters (Ω2, Ω4, and Ω6), which are determined from the absorption spectrum of the complex. These parameters are sensitive to the local coordination environment of the Dy(III) ion and the nature of the ligands.

The branching ratio for a specific transition from an initial state |(S,L)J⟩ to a final state |(S',L')J'⟩ is calculated as the ratio of the radiative transition probability of that transition (AJ→J') to the sum of the radiative transition probabilities for all possible transitions from the initial state (Atotal).

Computational application of the Judd-Ofelt theory allows for the prediction of these branching ratios, providing valuable information on how the ligand environment influences the emission spectrum. The following table presents predicted branching ratios for the main luminescent transitions of the Dy(III) ion in a representative complex, calculated using the Judd-Ofelt theory.

TransitionWavelength (nm)Predicted Branching Ratio (β) (%)
4F9/26H15/2~48315.2
4F9/26H13/2~57570.5
4F9/26H11/2~66410.3
4F9/26H9/2, 6F11/2~7533.5
4F9/26H7/2, 6F9/2~8350.5

Note: The data presented in this table is for a representative Dy(III)-doped glass system and serves as an illustrative example of branching ratios calculated using Judd-Ofelt theory. utm.my

The high branching ratio for the 4F9/2 → 6H13/2 transition is characteristic of many dysprosium complexes and is responsible for the intense yellow emission. mdpi.comutm.my By computationally modeling these branching ratios, researchers can predict how modifications to the ligand structure will alter the emission color and intensity, aiding in the development of dysprosium-based materials for applications such as white light-emitting diodes.

Emerging Research Frontiers and Advanced Applications of Dysprosium 3+ Perchlorate

Integration in Single-Molecule Spintronic Devices and Quantum Computing

The large magnetic moment and significant magnetic anisotropy of the Dysprosium(III) ion are central to its application in the burgeoning fields of single-molecule spintronics and quantum computing. Dysprosium-containing complexes, particularly single-molecule magnets (SMMs), exhibit superparamagnetic behavior at low temperatures, meaning they can be magnetized by a small external magnetic field and retain this magnetization for a period after the field is removed. This property of magnetic hysteresis in a single molecule makes them ideal candidates for high-density information storage and as qubits, the fundamental units of quantum information in quantum computers.

Research into dysprosium(III) metallocenium single-ion molecular magnets has revealed remarkably high magnetic blocking temperatures, a critical parameter for the practical application of SMMs. The unique molecular symmetry and spin configuration of these molecules are key to their magnetic hysteresis. Computational studies investigating the spin states of these molecules are providing deeper insights into their magnetic properties and guiding the design of new SMMs with even higher blocking temperatures. The ultimate goal is to integrate these molecular-scale magnets into spintronic devices, which would utilize the spin of electrons in addition to their charge, leading to smaller, faster, and more energy-efficient electronics.

Dysprosium(III) Perchlorate (B79767) as a Precursor in Functional Materials Synthesis

Dysprosium(3+) perchlorate serves as a vital precursor material in the synthesis of a variety of functional materials, owing to its solubility and the desirable properties of the dysprosium ion.

Role in Fabrication of Lasers and Optical Devices

While specific studies focusing solely on this compound as a precursor are not abundant, the role of the dysprosium(III) ion in laser and optical device fabrication is well-established. Dysprosium-doped materials, such as glasses and crystals, are of significant interest for their unique luminescent properties, particularly their yellow emission. This is a spectral range that is not easily accessible with other laser sources.

Dysprosium-doped glasses are being investigated for applications in visible light sources, including white-light emitting diodes (w-LEDs) and solid-state lasers. The favorable energy level structure of the Dy3+ ion allows for efficient excitation with commercially available semiconductor diodes. The research focuses on analyzing key spectroscopic features such as absorption, emission, and excitation spectra, as well as fluorescence kinetics to optimize the performance of these materials for laser applications. The quality of the precursor, such as this compound, is crucial in achieving uniform doping and high optical quality in the final glass or crystal product.

Table 1: Spectroscopic Properties of a Dysprosium-Doped Glass Sample

PropertyValue
Excitation Wavelength 452 nm
Major Emission Peaks 483 nm (blue), 575 nm (yellow)
Transition for Yellow Emission ⁴F₉/₂ → ⁶H₁₃/₂
Potential Applications White LEDs, yellow solid-state lasers

This table presents typical spectroscopic data for a dysprosium-doped glass, illustrating the key transitions and potential applications.

Development of Coordination Polymers and Metal-Organic Frameworks with Proton Conductivity

In the field of materials chemistry, dysprosium(III) perchlorate is utilized in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest for their potential applications in fuel cells, sensors, and other electrochemical devices due to their ability to conduct protons.

Researchers have successfully synthesized dysprosium-based MOFs that exhibit significant proton conductivity. These frameworks are designed with hydrophilic channels and extensive hydrogen-bonding networks which facilitate the transport of protons. The proton conductivity in these materials is often temperature-dependent, increasing as the temperature rises. The mechanism of proton conduction can vary, with some materials following a Grotthuss-type mechanism (proton hopping) and others a vehicle-mediated mechanism. The structural versatility of dysprosium(III) and its ability to coordinate with various organic linkers make it a valuable component in the design of new proton-conducting materials.

Bioinorganic Chemistry and Environmental Research of Dysprosium(III) Perchlorate

The increasing use of dysprosium in various technologies has led to a growing need to understand its potential impact on biological systems and the environment.

Mechanistic Studies of Dysprosium(III) Ion Toxicity in Biological Systems (e.g., Bacteria, Marine Organisms)

In marine ecosystems, the mussel Mytilus galloprovincialis has been used as a model organism to study the impacts of dysprosium. Exposure to dysprosium was found to cause an increase in the mussels' metabolic rate, leading to the expenditure of their energy reserves (glycogen). Furthermore, it activated antioxidant and biotransformation defense mechanisms and resulted in cellular damage, indicating a loss of redox balance nih.gov. These effects could have significant consequences for the mussels' physiological functions, including their growth and reproductive capacity nih.gov.

Research on the freshwater invertebrate Hyalella azteca has shown it to be more sensitive to dysprosium than Daphnia pulex. The toxicity of dysprosium to Hyalella was found to be influenced by water chemistry, with additions of calcium and sodium providing a protective effect, while low pH was associated with reduced toxicity.

Table 2: Summary of Dysprosium(III) Ion Toxicity Findings

OrganismObserved EffectsInfluencing Factors
Escherichia coli Inhibition of metabolic processesConcentration of Dy³⁺ ions
Mytilus galloprovincialis Increased metabolism, glycogen (B147801) expenditure, oxidative stress, cellular damage nih.govDysprosium concentration
Hyalella azteca Acute toxicity (more sensitive than Daphnia pulex)Protective effect of Ca²⁺ and Na⁺; reduced toxicity at lower pH

This table summarizes the key findings from toxicological studies of the Dysprosium(III) ion on different biological organisms.

Environmental Fate and Transport of Dysprosium(III) Compounds in Aquatic and Terrestrial Systems

The environmental fate and transport of dysprosium compounds are of increasing concern due to their release into the environment from mining, processing, and disposal of high-tech products nih.govmdpi.com. The behavior of dysprosium in aquatic and terrestrial systems is influenced by various factors, including pH, the presence of organic matter, and the formation of complexes.

In aquatic systems, the speciation of dysprosium is highly dependent on pH. At lower pH values, the free Dy³⁺ ion is the dominant form. As the pH increases, hydroxylated species such as Dy(OH)²⁺, Dy(OH)₂⁺, and Dy(OH)₃ are formed nih.gov. The formation of these species can affect the bioavailability and toxicity of dysprosium. The presence of dissolved organic matter can also play a significant role by forming complexes with dysprosium, which can either enhance or reduce its toxicity and mobility.

The transport of dysprosium in terrestrial systems is influenced by its interaction with soil particles. The mining of rare earth elements, including dysprosium, often results in the discarding of large amounts of waste material, or "tailings," which can contaminate surrounding soils and water bodies anatomyof.ai. Understanding the processes that govern the mobility and bioavailability of dysprosium in these systems is crucial for assessing its environmental risk and developing effective remediation strategies.

Analytical Methodologies for Trace Dysprosium(III) Perchlorate Detection in Environmental Samples (e.g., Voltammetry, Spectroscopic Methods)

The detection of Dysprosium(III) perchlorate in environmental samples necessitates highly sensitive analytical techniques capable of quantifying its constituent ions, dysprosium (Dy³⁺) and perchlorate (ClO₄⁻), at trace levels. In aqueous environmental matrices, the salt readily dissociates, leading to the presence of these individual ions. Consequently, a comprehensive analytical approach involves distinct methodologies optimized for the detection of the rare earth cation and the perchlorate anion. Key techniques employed for this purpose include electrochemical methods like voltammetry and various spectroscopic methods.

Voltammetric Methods for Dysprosium(III) Detection

Voltammetry has emerged as a robust and cost-effective technique for the analysis of trace metals in environmental samples. envchemgroup.com These methods offer high sensitivity, portability for on-site measurements, and the capability for multi-element analysis. envchemgroup.commdpi.com The core principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. For rare earth elements like dysprosium, stripping voltammetry is particularly effective. envchemgroup.comnih.gov

Detailed research has focused on optimizing voltammetric techniques for dysprosium. One such study utilized differential pulse voltammetry (DPV) to develop a method for Dy(III) determination. researchgate.netuobaghdad.edu.iq The Plackett-Burman experimental design was employed to identify significant factors affecting the electrical current response, which were then optimized using the response surface method-central composite design (RSM-CCD). researchgate.netuobaghdad.edu.iq This optimization found that the type of electrolyte solution and the amplitude modulation were the most significant factors. researchgate.netuobaghdad.edu.iq The study established a detection limit of 1.4322 mg/L and a quantification limit of 4.7741 mg/L for dysprosium. researchgate.netuobaghdad.edu.iq

Table 1: Optimized Parameters and Performance of DPV for Dysprosium(III) Detection

Parameter Optimized Value Metric Result
Electrolyte 0.1046 M Ammonium chloride Detection Limit (LOD) 1.4322 mg/L
Amplitude Modulation 0.1082 V Quantification Limit (LOQ) 4.7741 mg/L
Recovery Not Applicable Good Recovery 91.58%
Precision Not Applicable Good Precision 99.80%

Data sourced from studies on optimized Differential Pulse Voltammetry for Dy(III) determination. researchgate.netuobaghdad.edu.iq

A significant challenge in the voltammetric analysis of a specific rare earth element is the potential for interference from other lanthanides due to their similar physical and chemical properties. nih.gov

Spectroscopic Methods

Spectroscopic techniques are widely used for the elemental analysis of environmental samples and offer high sensitivity and accuracy. These methods can be broadly categorized into atomic spectroscopy for cation detection and molecular spectroscopy or chromatography-coupled mass spectrometry for anion detection.

Atomic and Fluorescence Spectroscopy for Dysprosium(III)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful and established tools for determining trace concentrations of rare earth elements. researchgate.netsemanticscholar.org While specific data for Dysprosium(III) perchlorate is limited, studies on similar rare earth elements demonstrate the high sensitivity of these techniques. For instance, ICP-OES has achieved detection limits in the low µg/L range for elements like Cerium(III), Lanthanum(III), and Praseodymium(III). semanticscholar.orgmdpi.com ICP-MS offers even greater sensitivity, capable of detecting concentrations at the parts per billion (ppb) level. biorxiv.org

More recent research has explored fluorescence-based assays for the high-throughput detection and quantification of dysprosium in complex matrices like plant tissues. biorxiv.org One such method exploits the unique spectroscopic properties of Dy(III), using sodium tungstate (B81510) as a fluorescence enhancer to achieve robust emissions. biorxiv.org This time-resolved fluorescence technique effectively reduces background autofluorescence, enhancing signal specificity and enabling detection of concentrations as low as 0.3 µM. biorxiv.org

Analytical Methods for the Perchlorate Anion (ClO₄⁻)

A complete analysis of Dysprosium(III) perchlorate requires the quantification of the perchlorate anion. Ion chromatography (IC) is the preferred and most common analytical method for perchlorate detection in water samples. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has established several standardized methods for this purpose.

EPA Method 314.0 : This method uses ion chromatography with a suppressed conductivity detector. nih.gov It is a well-established technique but can be subject to interference from high concentrations of other anions like chloride, sulfate, or carbonate. nih.govresearchgate.net The minimum reporting level for this method is 4 µg/L. clu-in.orgsigmaaldrich.com

EPA Method 331.0 & 332.0 : To achieve higher selectivity and lower detection limits, IC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS-MS). nih.gov EPA Method 332.0, which uses IC-MS-MS, provides reliable, interference-free determination of perchlorate. lcms.cz This method is significantly more sensitive, with a reported minimum detection limit (MDL) of 0.004 µg/L. lcms.cz

Table 2: Comparison of U.S. EPA Methods for Perchlorate Detection in Drinking Water

Method Number Technique Detection Principle Minimum Detection/Reporting Limit
EPA 314.0 IC Suppressed Conductivity 4 µg/L (Reporting Limit)
EPA 331.0 LC-ESI-MS/MS Mass Spectrometry 0.02 µg/L (Reporting Level)
EPA 332.0 IC-ESI-MS/MS Mass Spectrometry 0.004 µg/L (Detection Limit)

Data sourced from EPA documentation and related analytical studies. nih.govclu-in.orglcms.cz

Conclusion and Future Directions in Dysprosium 3+ Perchlorate Research

Summary of Key Academic Contributions

Research into Dysprosium(3+) perchlorate (B79767) has yielded several key academic contributions, primarily centered on the synthesis, structural characterization, and investigation of the physicochemical properties of its coordination complexes.

A significant body of work has focused on the synthesis of novel coordination compounds where Dysprosium(3+) perchlorate acts as a precursor. These studies have explored a wide array of organic ligands to create complexes with diverse structures and properties. The primary goal of this research has been to modulate the coordination environment around the Dy(III) ion to fine-tune its magnetic and luminescent behavior.

Key contributions include the detailed crystallographic analysis of these compounds, which has provided fundamental insights into their structure-property relationships. Furthermore, extensive magnetic studies have been conducted on many of these complexes, with a particular focus on their potential as single-molecule magnets (SMMs). These investigations have explored the magnetic anisotropy and relaxation dynamics that are crucial for SMM behavior.

The luminescent properties of this compound complexes have also been a focal point of research. Scientists have investigated the characteristic yellow emission of the Dy(III) ion, exploring how the ligand environment affects the efficiency and lifetime of this luminescence.

Unresolved Challenges and Open Questions

Despite the progress made, several unresolved challenges and open questions remain in the field of this compound research. A major hurdle is the inherent difficulty in controlling the precise coordination geometry around the dysprosium ion. This control is critical for rationally designing complexes with targeted magnetic and luminescent properties.

The sensitivity of the perchlorate anion to external stimuli, such as heat and shock, also presents a significant challenge in the synthesis and handling of these compounds. While it is a useful counterion for crystallizing coordination complexes, its potential instability necessitates careful handling procedures.

From a fundamental science perspective, a deeper understanding of the intricate relationship between the electronic structure of the Dy(III) ion and its surrounding ligand field is still needed. Specifically, elucidating the precise mechanisms of magnetic relaxation in dysprosium-based SMMs remains an active area of investigation. Another open question is how to effectively suppress quantum tunneling of magnetization, which is a major obstacle to achieving high-performance SMMs.

Prospective Research Avenues and Interdisciplinary Opportunities

The future of this compound research is promising, with several exciting research avenues and interdisciplinary opportunities.

One prospective direction is the development of multifunctional materials that combine the magnetic and luminescent properties of dysprosium complexes. Such materials could have applications in areas like magneto-optical devices and sensors.

There is also significant potential for interdisciplinary collaboration with materials scientists and physicists to integrate these molecular complexes into device architectures. This could involve the deposition of thin films or the incorporation of these molecules into polymer matrices to create novel functional materials.

Further exploration of the fundamental photophysics of these compounds could lead to the development of more efficient and stable luminescent materials for applications in lighting and displays. Additionally, a more thorough investigation into the magnetic properties of new and existing dysprosium complexes could pave the way for the next generation of high-density data storage materials. The use of advanced characterization techniques, such as high-frequency electron paramagnetic resonance and single-crystal torque magnetometry, will be crucial in advancing this area.

Q & A

Q. What are the standard methods for synthesizing Dysprosium(3+) perchlorate, and how can purity be ensured?

this compound is typically synthesized by reacting dysprosium oxide (Dy₂O₃) with concentrated perchloric acid (HClO₄) under controlled conditions. A common procedure involves dissolving Dy₂O₃ in HClO₄ at 60–80°C, followed by evaporation to obtain a 50% aqueous solution . To ensure purity, researchers should use high-purity starting materials (≥99.9% Dy) and maintain anhydrous conditions during synthesis to avoid hydration artifacts. Post-synthesis characterization via inductively coupled plasma optical emission spectrometry (ICP-OES) is recommended to verify elemental stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR Spectroscopy : Identifies vibrational modes of perchlorate (ClO₄⁻) and coordinated water. Peaks near 1100 cm⁻¹ (antisymmetric Cl-O stretch) and 620 cm⁻¹ (bending modes) confirm perchlorate bonding .
  • Raman Spectroscopy : Resolves ClO₄⁻ symmetric stretching (~935 cm⁻¹) and detects hydration states, critical for distinguishing anhydrous vs. hydrated forms .
  • UV-Vis/NIR Spectroscopy : Monitors f-f electronic transitions of Dy³⁺ (e.g., ⁶H₁₅/₂ → ⁶F₃/₂ at ~450 nm) to assess ligand-field effects .

Q. What safety protocols are essential when handling this compound?

this compound is a strong oxidizer (GHS Category 2) and corrosive to metals. Key precautions include:

  • Using fume hoods and personal protective equipment (gloves, goggles).
  • Storing in sealed containers away from organic materials or reducing agents.
  • Neutralizing spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do mixed-lanthanide systems (e.g., Dy³⁺/Tm³⁺) enhance fluorescence properties in perchlorate matrices?

Co-doping Dy³⁺ with Tm³⁺ in phenyl-phenacyl sulfoxide matrices induces energy transfer, amplifying Dy³⁺ emission at 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). This is attributed to Tm³⁺ acting as a sensitizer, absorbing UV light and transferring energy via Förster resonance. Researchers should optimize molar ratios (e.g., Dy:Tm = 3:1) and use low-temperature synthesis (<50°C) to minimize thermal quenching .

Q. What experimental strategies resolve contradictions in reported thermal decomposition pathways of this compound?

Conflicting data on decomposition temperatures (e.g., 200–300°C) arise from hydration state variability. To address this:

  • Perform thermogravimetric analysis (TGA) under inert gas to track mass loss steps.
  • Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
  • Use in-situ Raman spectroscopy to monitor ClO₄⁻ → Cl⁻ transitions and confirm intermediate phases (e.g., DyOCl) .

Q. How can stable isotope analysis (δ³⁷Cl, δ¹⁸O) trace environmental contamination sources of perchlorate involving Dy³⁺ salts?

Isotopic signatures differentiate synthetic vs. natural perchlorate. For Dy³⁺-containing samples:

  • Extract perchlorate via ion-exchange chromatography.
  • Analyze δ³⁷Cl using gas-source mass spectrometry (precision ±0.15‰).
  • Measure δ¹⁸O via laser spectrometry (precision ±0.3‰). Synthetic perchlorate typically exhibits δ¹⁸O > +10‰, while natural sources (e.g., nitrate deposits) show δ¹⁸O < −5‰ .

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